molecular formula C14H21NO B1346031 2-Cyclohexylamino-1-phenylethanol CAS No. 6589-48-6

2-Cyclohexylamino-1-phenylethanol

Cat. No.: B1346031
CAS No.: 6589-48-6
M. Wt: 219.32 g/mol
InChI Key: ISYFTHDLBGNHQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylamino-1-phenylethanol typically involves the reaction of cyclohexylamine with benzyl alcohol under specific conditions. One common method is the reductive amination of benzyl alcohol with cyclohexylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation techniques with palladium or platinum catalysts can also be employed to facilitate the reductive amination process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylamino-1-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles like halides, alkoxides, and amines

Major Products Formed

Scientific Research Applications

2-Cyclohexylamino-1-phenylethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclohexylamino-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)-1-phenylethanol
  • 2-(2-Methyl-1-piperidinyl)-1-phenylethanol
  • 2-(Dodecylthio)-1-phenylethanol
  • 1-(4-Methoxyphenyl)-2-phenylethanol
  • 1-(Cyclohexylamino)-2-propanol
  • 2-(Isopropylamino)-1-phenylethanol
  • 2-Anilino-1-phenylethanol hydrochloride

Uniqueness

2-Cyclohexylamino-1-phenylethanol is unique due to its specific structural features, such as the presence of a cyclohexylamino group attached to a phenylethanol backbone. This structural arrangement imparts distinct chemical and physical properties, making it suitable for various applications in research and industry .

Biological Activity

2-Cyclohexylamino-1-phenylethanol is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound, with the molecular formula C14H21NC_{14}H_{21}N, features a cyclohexyl group and a phenyl group attached to an ethanol moiety. This unique structure imparts distinct physical and chemical properties, making it suitable for various applications in chemistry and biology.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, which positions it as a potential candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting microbial cell membranes, leading to cell death.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have demonstrated its efficacy against common fungal pathogens, suggesting potential applications in treating fungal infections.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The compound acts as a ligand, binding to receptors or enzymes and modulating their activity. This interaction is crucial for its antimicrobial and antifungal effects.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
  • Antifungal Efficacy : In another study, the compound was tested against Candida albicans. The results indicated a significant reduction in fungal viability at concentrations of 100 µg/mL, supporting its use as an antifungal agent.
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound disrupts the integrity of microbial cell membranes, leading to increased permeability and eventual cell lysis.

Data Table: Biological Activity Overview

Activity TypeTarget OrganismsEffective Concentration (µg/mL)Mechanism of Action
AntimicrobialStaphylococcus aureus50Disruption of cell membrane integrity
AntimicrobialEscherichia coli50Disruption of cell membrane integrity
AntifungalCandida albicans100Increased membrane permeability

Applications in Medicine and Industry

Given its promising biological activities, this compound is being explored for various applications:

  • Pharmaceutical Development : Its antimicrobial and antifungal properties make it a candidate for new drug formulations aimed at treating infections resistant to existing therapies.
  • Agricultural Use : The compound could be utilized in developing eco-friendly pesticides or fungicides due to its ability to inhibit microbial growth.

Properties

IUPAC Name

2-(cyclohexylamino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1,3-4,7-8,13-16H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYFTHDLBGNHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265137
Record name α-[(Cyclohexylamino)methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6589-48-6
Record name α-[(Cyclohexylamino)methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6589-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, alpha-(cyclohexylamino)methyl-
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Record name 2-Cyclohexylamino-1-phenylethanol
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Record name α-[(Cyclohexylamino)methyl]benzenemethanol
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Record name 2-cyclohexylamino-1-phenylethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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